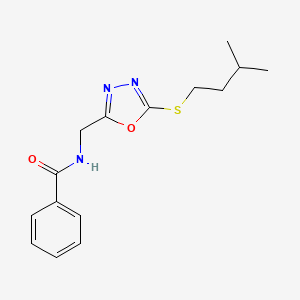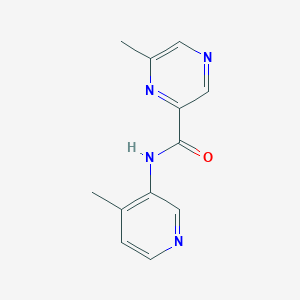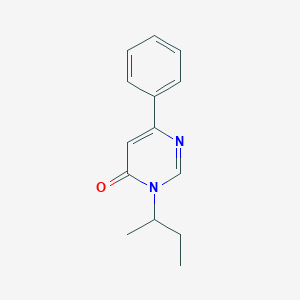
2-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Reactions and Mechanisms
The study by Baciocchi et al. (2006) explores the photooxygenation of tert-alkyl phenyl sulfides, highlighting the role of superoxide anion in the C–S bond cleavage, which is a key reaction mechanism relevant to derivatives of isoquinoline like 2-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline. This research provides insights into how sulfide radical cations decay without apparent C–S bond rupture, suggesting a back electron transfer process with reduced species. The findings indicate a different pathway in the presence of oxygen, leading to significant C–S bond cleavage products through the decomposition of a thiadioxirane formed by the reaction of sulfide radical cation with O2− (Baciocchi et al., 2006).
Phase Equilibria in Mixtures
Domańska et al. (2012) investigated the phase equilibria of binary and ternary mixtures involving isoquinolinium ionic liquids, demonstrating the immiscibility in the liquid phase with an upper critical solution temperature (UCST) observed in all mixtures. This study provides valuable data for understanding the solubility and miscibility of compounds related to isoquinoline, which can be essential for formulating certain pharmaceuticals and chemicals (Domańska et al., 2012).
Synthesis of 3-Arylsulfonylquinolines
Zhang et al. (2016) developed a new method for synthesizing 3-arylsulfonylquinoline derivatives through tert-butyl hydroperoxide mediated cycloaddition, offering a straightforward route to the formation of a C-S bond and quinoline ring in one step. This innovation could have implications for the synthesis of compounds similar to this compound, enhancing the efficiency of producing these types of molecules (Zhang et al., 2016).
Photoluminescence and Thermal Studies
Tan et al. (2018) presented a study on organic solvents-soluble zinc(II) and cadmium(II) complexes based on 2-aryl substituted-8-hydroxyquinoline, showing strong yellow-orange luminescence. Although this research does not directly mention this compound, it provides insights into the photoluminescence properties of structurally related compounds, which could be relevant for their application in luminescent materials (Tan et al., 2018).
Photochemical and Thermal Synthesis
Bonnet et al. (2003) discussed the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, shedding light on ligand interchange reactions that can be applicable to the synthesis and study of compounds like this compound. This research helps understand the stability and reactivity of such complexes under various conditions (Bonnet et al., 2003).
Mecanismo De Acción
Target of Action
A related compound, (2r)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine, is known to target corticosteroid 11-beta-dehydrogenase isozyme 1 in humans .
Biochemical Pathways
It’s worth noting that compounds with similar structures may affect pathways via resonance-stabilized carbocations .
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-21(2,3)17-6-8-18(9-7-17)27(23,24)22-11-10-15-12-19(25-4)20(26-5)13-16(15)14-22/h6-9,12-13H,10-11,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVZKBNUSQFPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B2726523.png)
![N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2726524.png)
![ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2726529.png)

![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2726535.png)
![2-(3-chloro-4-fluorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2726537.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2726538.png)


![3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2726543.png)


